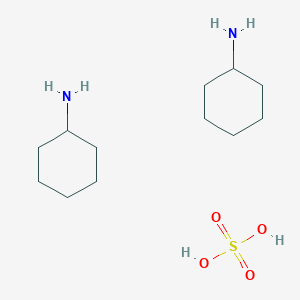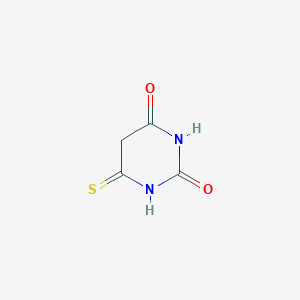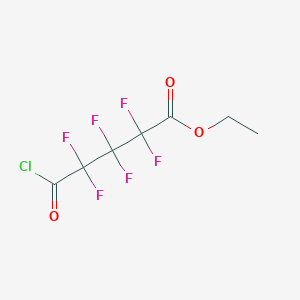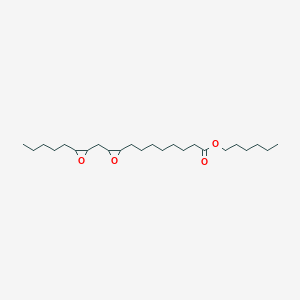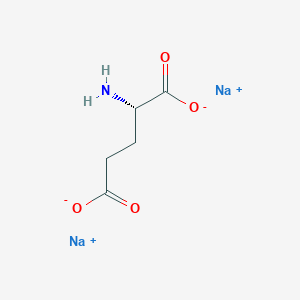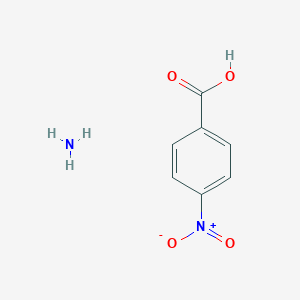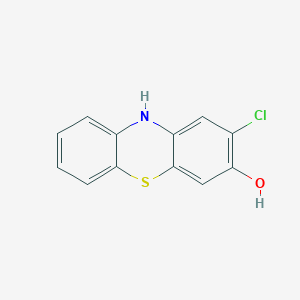
2-Chloro-10H-phenothiazin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-10H-phenothiazin-3-ol is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the phenothiazine class of compounds and is known for its ability to act as an antioxidant, a reducing agent, and as an electron transfer mediator. In
作用機序
The mechanism of action of 2-Chloro-10H-phenothiazin-3-ol is not fully understood. However, it is believed that this compound acts as an antioxidant by scavenging free radicals and preventing oxidative damage. It is also believed to act as a reducing agent by donating electrons to other molecules.
生化学的および生理学的効果
2-Chloro-10H-phenothiazin-3-ol has been shown to have a number of biochemical and physiological effects. It has been shown to protect against oxidative stress and free radical damage, which can lead to a number of diseases. It has also been shown to have anti-inflammatory effects, which can help to reduce inflammation in the body.
実験室実験の利点と制限
One of the main advantages of using 2-Chloro-10H-phenothiazin-3-ol in lab experiments is its ability to act as an antioxidant and a reducing agent. This makes it useful in the study of oxidative stress and free radical damage. However, one limitation of using this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are a number of future directions for the study of 2-Chloro-10H-phenothiazin-3-ol. One area of research is the study of its potential use in the treatment of diseases such as cancer and neurodegenerative diseases. Another area of research is the study of its potential use as a biomarker for oxidative stress and free radical damage. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
In conclusion, 2-Chloro-10H-phenothiazin-3-ol is a unique compound that has been widely used in scientific research due to its ability to act as an antioxidant, a reducing agent, and as an electron transfer mediator. This compound has a number of potential applications in the study of oxidative stress, free radical damage, and inflammation. While there are some limitations to its use in lab experiments, there are a number of future directions for the study of this compound that could lead to new discoveries in the field of scientific research.
合成法
The synthesis of 2-Chloro-10H-phenothiazin-3-ol can be achieved through various methods. One of the most commonly used methods is the reaction between chlorpromazine and sodium hydroxide. This method involves the heating of chlorpromazine in the presence of sodium hydroxide, which results in the formation of 2-Chloro-10H-phenothiazin-3-ol.
科学的研究の応用
2-Chloro-10H-phenothiazin-3-ol has been widely used in scientific research due to its unique properties. This compound has been shown to act as an antioxidant and a reducing agent, which makes it useful in the study of oxidative stress and free radical damage. It has also been used as an electron transfer mediator in the study of electron transfer reactions.
特性
CAS番号 |
16770-99-3 |
|---|---|
製品名 |
2-Chloro-10H-phenothiazin-3-ol |
分子式 |
C12H8ClNOS |
分子量 |
249.72 g/mol |
IUPAC名 |
2-chloro-10H-phenothiazin-3-ol |
InChI |
InChI=1S/C12H8ClNOS/c13-7-5-9-12(6-10(7)15)16-11-4-2-1-3-8(11)14-9/h1-6,14-15H |
InChIキー |
PJNBXGVHMSNERP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC3=CC(=C(C=C3S2)O)Cl |
正規SMILES |
C1=CC=C2C(=C1)NC3=CC(=C(C=C3S2)O)Cl |
同義語 |
2-Chloro-10H-phenothiazin-3-ol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





